molecular formula C19H18ClOP B1587490 (Hydroxymethyl)triphenylphosphonium chloride CAS No. 5293-83-4

(Hydroxymethyl)triphenylphosphonium chloride

Cat. No.: B1587490
CAS No.: 5293-83-4
M. Wt: 328.8 g/mol
InChI Key: VTXFLDLWTNQCAL-UHFFFAOYSA-M
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Description

(Hydroxymethyl)triphenylphosphonium chloride is an organophosphorus compound with the molecular formula C19H18ClOP. It is a white to off-white solid that is soluble in water and other polar solvents. This compound is part of the triphenylphosphonium family, which is known for its applications in organic synthesis and as intermediates in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: (Hydroxymethyl)triphenylphosphonium chloride can be synthesized through the reaction of triphenylphosphine with formaldehyde and hydrochloric acid. The reaction typically proceeds as follows:

  • Triphenylphosphine is dissolved in an appropriate solvent such as acetonitrile.
  • Formaldehyde is added to the solution, followed by the addition of hydrochloric acid.
  • The mixture is stirred at room temperature until the reaction is complete, resulting in the formation of this compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: (Hydroxymethyl)triphenylphosphonium chloride undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding phosphine oxides.

    Reduction: It can be reduced to triphenylphosphine and other derivatives.

    Substitution: It can participate in nucleophilic substitution reactions, where the hydroxymethyl group is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Nucleophiles like halides, amines, and thiols are commonly used in substitution reactions.

Major Products Formed:

    Oxidation: Triphenylphosphine oxide.

    Reduction: Triphenylphosphine.

    Substitution: Various substituted triphenylphosphonium compounds depending on the nucleophile used.

Scientific Research Applications

(Hydroxymethyl)triphenylphosphonium chloride has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of phosphonium ylides, which are intermediates in the Wittig reaction.

    Biology: It serves as a precursor for the synthesis of biologically active molecules and can be used in the study of phosphonium-based drugs.

    Medicine: It is explored for its potential use in drug delivery systems, especially for targeting mitochondria due to the lipophilic nature of the triphenylphosphonium cation.

    Industry: It is used in the production of specialty chemicals and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of (hydroxymethyl)triphenylphosphonium chloride involves its ability to interact with biological membranes and cellular components. The triphenylphosphonium cation is known for its ability to target mitochondria due to its lipophilicity and positive charge. This targeting ability is utilized in drug delivery systems to deliver therapeutic agents directly to the mitochondria, enhancing their efficacy and reducing side effects.

Comparison with Similar Compounds

  • Methyltriphenylphosphonium chloride
  • (Methoxymethyl)triphenylphosphonium chloride
  • (Ethoxycarbonylmethyl)triphenylphosphonium bromide

Comparison: (Hydroxymethyl)triphenylphosphonium chloride is unique due to the presence of the hydroxymethyl group, which imparts different reactivity and solubility properties compared to its analogs For example, methyltriphenylphosphonium chloride lacks the hydroxyl group, making it less reactive in certain nucleophilic substitution reactions

Properties

IUPAC Name

hydroxymethyl(triphenyl)phosphanium;chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18OP.ClH/c20-16-21(17-10-4-1-5-11-17,18-12-6-2-7-13-18)19-14-8-3-9-15-19;/h1-15,20H,16H2;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTXFLDLWTNQCAL-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)[P+](CO)(C2=CC=CC=C2)C3=CC=CC=C3.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18ClOP
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30967399
Record name (Hydroxymethyl)(triphenyl)phosphanium chloride
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Molecular Weight

328.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5293-83-4
Record name Phosphonium, (hydroxymethyl)triphenyl-, chloride (1:1)
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Record name (Hydroxymethyl)triphenylphosphonium chloride
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Record name 5293-83-4
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Record name (Hydroxymethyl)(triphenyl)phosphanium chloride
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Record name (hydroxymethyl)triphenylphosphonium chloride
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What role does (hydroxymethyl)triphenylphosphonium chloride play in the synthesis of platinum(II) complexes described in the research paper?

A: While the abstract doesn't explicitly detail the synthetic procedure, we can infer that this compound serves as a ligand precursor in forming the platinum(II) complex [Ph3PCH2OH]2[PtCl4] []. This suggests that the compound likely acts as a source of the phosphine ligand (Ph3PCH2OH) which coordinates to the platinum center.

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